![molecular formula C5H9N3O B1287384 2-(3-Amino-1H-pyrazol-1-yl)ethanol CAS No. 84407-13-6](/img/structure/B1287384.png)
2-(3-Amino-1H-pyrazol-1-yl)ethanol
Overview
Description
2-(3-Amino-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms . Pyrazole derivatives are known to possess a wide range of pharmacological activities, making them an important scaffold in medicinal chemistry .
Scientific Research Applications
Antileishmanial and Antimalarial Activities
“2-(3-Amino-1H-pyrazol-1-yl)ethanol” derivatives have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. Compounds with this structure have been synthesized and evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei . One particular derivative demonstrated superior antipromastigote activity, significantly outperforming standard drugs . This suggests that such compounds could be developed into potent antileishmanial and antimalarial agents.
Molecular Docking Studies
The same compounds have also been subjected to molecular docking studies to understand their interaction with biological targets. For instance, the potent antileishmanial activity of a derivative was justified through its fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This indicates the potential of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” derivatives in the design of targeted therapies.
Synthesis of Pharmacologically Active Derivatives
The core structure of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” is versatile, allowing for the synthesis of various pharmacologically active derivatives. These derivatives can be tailored for a range of biological activities, including antileishmanial and antimalarial, as previously mentioned, but also potentially extending to other therapeutic areas .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, “2-(3-Amino-1H-pyrazol-1-yl)ethanol” can be used to create a variety of complex molecules. Its reactivity and functional groups make it a valuable building block in the synthesis of more complex organic compounds .
Agrochemical Research
In the field of agrochemicals, derivatives of “2-(3-Amino-1H-pyrazol-1-yl)ethanol” could be explored for their potential as novel pesticides or herbicides. The pyrazole moiety is a common feature in many agrochemicals, suggesting that this compound could serve as a starting point for the development of new agrochemical agents .
Dye Industry Applications
The compound’s derivatives may also find applications in the dye industry. Given its amino group, it could be involved in the synthesis of dyes, where it may contribute to the creation of new colorants with unique properties .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-(3-amino-1h-pyrazol-1-yl)ethanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(3-Amino-1H-pyrazol-1-yl)ethanol might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it can be inferred that it may interfere with the biochemical pathways of Leishmania and Plasmodium species.
Result of Action
Based on its potential antileishmanial and antimalarial activities , it can be inferred that it may inhibit the growth of Leishmania and Plasmodium species, leading to their death.
properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIESRUALRBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611926 | |
Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84407-13-6 | |
Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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